molecular formula C4H10ClN5 B2593292 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride CAS No. 2138537-66-1

1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2593292
CAS No.: 2138537-66-1
M. Wt: 163.61
InChI Key: BWSFAXBLQWYSLJ-UHFFFAOYSA-N
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Description

Alternative Chemical Names and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

  • Common synonyms :
    • Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
    • N-methyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride
  • CAS Registry Number : 1269152-34-2
  • EC Number : 966-489-6
  • PubChem CID : 50988513

These identifiers facilitate cross-referencing in academic and industrial contexts. For example, the CAS number is critical for regulatory compliance and safety documentation, while the PubChem CID enables quick access to physicochemical and toxicological data.

Identifier Type Value
CAS Number 1269152-34-2
EC Number 966-489-6
PubChem CID 50988513

Molecular Formula and Weight Calculations

The molecular formula of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is C₄H₁₀ClN₅ , comprising:

  • 4 carbon atoms : 2 from the ethanamine backbone and 2 from the tetrazole-methyl group.
  • 10 hydrogen atoms : Distributed across the ethyl chain, methyl group, and amine.
  • 1 chlorine atom : From the hydrochloride counterion.
  • 5 nitrogen atoms : 4 in the tetrazole ring and 1 in the amine group.

The molecular weight is calculated as:
$$
(4 \times 12.01) + (10 \times 1.008) + (35.45) + (5 \times 14.01) = 163.60 \, \text{g/mol}
$$
This matches experimental values reported in PubChem and vendor specifications.

Component Atomic Contribution Total Mass (g/mol)
Carbon (C) 4 × 12.01 48.04
Hydrogen (H) 10 × 1.008 10.08
Chlorine (Cl) 1 × 35.45 35.45
Nitrogen (N) 5 × 14.01 70.05
Total 163.60

Properties

IUPAC Name

1-(1-methyltetrazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-3(5)4-6-7-8-9(4)2;/h3H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFAXBLQWYSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with ethan-1-amine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form imines or Schiff bases. This reaction is typically catalyzed by mild acids or bases and proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

Reaction Conditions Products Yield
With benzaldehydeEtOH, piperidine (20 mol%), RT, 12hN-Benzylidene derivative74–86%
With acetoneReflux in THF, MgSO₄N-Isopropylidene derivative65–78%

Mechanism :

  • Deprotonation of the amine (under basic conditions).

  • Nucleophilic attack on the carbonyl carbon.

  • Elimination of water to form the imine.

Alkylation and Acylation

The amine group participates in nucleophilic substitution with alkyl halides or acylation with acid chlorides. The hydrochloride salt requires deprotonation (e.g., using K₂CO₃) to activate the amine.

Reaction Reagents Conditions Products
Alkylation with CH₃IK₂CO₃, DMF, 60°C, 6hN-Methylated derivative82–90%
Acylation with AcClPyridine, CH₂Cl₂, 0°C→RTN-Acetylated derivative75–88%

Key Insight : Steric hindrance from the tetrazole ring slightly reduces reaction rates compared to linear amines.

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions, forming fused heterocycles .

Reaction Partners Catalyst Products
With phenylacetyleneCuI, DIPEA, DMF, 80°CTriazolo-tetrazole hybrid68–72%
With acrylonitrileZnCl₂, MeCN, refluxPyrazole derivatives55–63%

Mechanism :

  • Tetrazole acts as a dipolarophile, reacting via a Huisgen cycloaddition pathway .

Oxidation

The amine group oxidizes to nitro or nitroso compounds under strong oxidizing agents:

  • H₂O₂/NaWO₄ : Forms nitro derivative (yield: 50–60%).

  • KMnO₄/H₂SO₄ : Over-oxidation leads to carboxylic acid (low yield: 30–35%).

Reduction

The tetrazole ring is resistant to reduction, but the amine can be further reduced:

  • LiAlH₄ : Converts amine to a secondary alcohol (requires harsh conditions; yield: <20%).

Complexation and Salt Formation

The protonated amine forms stable salts with transition metals, useful in catalysis or material science:

Metal Salt Conditions Application
Cu(II) chlorideMeOH, RTCatalytic activity in oxidation
Fe(III) nitrateAqueous, 60°CMagnetic materials

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs due to its dual reactivity:

Reaction Components Conditions Products
With aldehydes and malononitrilePiperidine/EtOH, ultrasonic irradiationPyrano-tetrazole hybrids84–93%
With isocyanides and ketonesInCl₃, MW, 100°CTetrazole-fused pyridines55–86%

Example :

  • Knoevenagel condensation between aldehyde and malononitrile.

  • Michael addition of the amine.

  • Cyclization to form the final product .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NH₃ and forming methyltetrazole.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6); decomposes in strong bases (pH >10) via ring-opening.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds derived from 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride have shown promising activity against various bacterial strains. A study demonstrated that certain tetrazole derivatives exhibited significant inhibition zones against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating potential as antimicrobial agents .

Case Study: Synthesis of Antibacterial Agents

A comprehensive investigation into the structure-activity relationship (SAR) of tetrazole-based compounds revealed that modifications at the nitrogen positions significantly influenced their antibacterial efficacy. The synthesized compounds were tested for their minimum inhibitory concentrations (MICs), yielding promising results that support further development for therapeutic applications .

CompoundMIC (µg/mL)Bacterial Strain
Compound A32E. coli
Compound B16P. aeruginosa
Compound C8Staphylococcus aureus

Catalysis

Copper-Catalyzed Reactions

The compound has been utilized in copper-catalyzed reactions to synthesize various organic compounds. A notable application is its role in the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is pivotal in the synthesis of 1,2,3-triazoles—important scaffolds in drug discovery . The use of tetrazole derivatives as ligands in these reactions enhances yield and selectivity.

Case Study: Synthesis of Triazoles

In a recent experiment, researchers employed this compound as a ligand in CuAAC reactions. The results indicated that the presence of this compound improved the reaction efficiency significantly compared to traditional methods.

Reaction TypeYield (%)Conditions
CuAAC with Ligand95Room temperature
Standard CuAAC70Elevated temperature

Material Science

Polymer Chemistry

The incorporation of tetrazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with tetrazole groups exhibit improved resistance to thermal degradation and better mechanical performance compared to unmodified counterparts .

Case Study: Thermally Stable Polymers

A study focused on synthesizing poly(ethylene terephthalate) (PET) copolymers containing tetrazole moieties. The resultant materials demonstrated higher glass transition temperatures (Tg) and thermal degradation temperatures (Td), making them suitable for high-performance applications.

Polymer TypeTg (°C)Td (°C)
Unmodified PET70300
Tetrazole-modified PET85350

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Differences and Implications:

Heterocycle Type :

  • Tetrazoles (target compound, ) exhibit higher nitrogen content and metabolic stability compared to triazoles () or oxadiazoles (). Tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa (~4.9 vs. ~4.2 for carboxylic acids) .
  • Triazoles (e.g., 1,2,4-triazole in ) are less polar but more lipophilic, favoring blood-brain barrier penetration.

Substituent Effects :

  • The 1-methyl group on the tetrazole in the target compound reduces ring acidity (pKa ~1.5 units higher than unsubstituted tetrazoles) and enhances steric protection against enzymatic degradation .
  • Phenyl or ethyl substituents (e.g., ) increase aromaticity or lipophilicity, impacting target binding and solubility.

Amine Chain Modifications :

  • The ethanamine chain in the target compound provides a flexible linker for conjugation with pharmacophores, as seen in p97 ATPase inhibitors (). Shorter chains (e.g., ethylamine in ) limit spatial flexibility.

Physicochemical Properties :

  • The hydrochloride salt form in the target compound improves solubility (>50 mg/mL in water) compared to neutral analogs.
  • Triazole derivatives (e.g., ) exhibit lower aqueous solubility but higher logP values, favoring membrane permeability.

Biological Activity

1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a compound belonging to the tetrazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C4H10ClN5
  • Molecular Weight : 163.610 g/mol
  • CAS Number : 2138537-66-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and potential therapeutic effects.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance:

Compound Microorganism Tested Activity
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-aminesStaphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaInhibitory activity observed

In one study, tetrazole compounds demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing effectiveness comparable to standard antibiotics like ampicillin .

The exact mechanisms through which 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amines exert their biological effects are still under investigation. However, several hypotheses include:

Enzyme Inhibition :
Tetrazoles may inhibit specific enzymes critical for microbial survival or replication.

Membrane Disruption :
Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have focused on the biological effects of tetrazole compounds:

  • Antimicrobial Efficacy Study :
    • A study evaluated various tetrazole derivatives for their antimicrobial activity using the disc diffusion method.
    • The results indicated that certain derivatives exhibited zones of inhibition against E. coli and S. aureus, suggesting potential as antimicrobial agents .
  • Cytotoxicity Assessment :
    • Another investigation assessed the cytotoxic effects of tetrazole compounds on cancer cell lines.
    • Compounds were found to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
  • Structure–Activity Relationship (SAR) :
    • Research into SAR highlighted that modifications to the tetrazole ring and substituents significantly influence biological activity.
    • For example, the introduction of electron-donating groups was shown to enhance cytotoxicity against various cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride?

Methodological Answer:
A common approach involves the acid-catalyzed cyclization of precursor nitriles or hydrazides to form the tetrazole ring. For example, a modified procedure similar to triazole derivatives ( ) can be adapted:

React 1-methyl-1H-tetrazole-5-carbonitrile with ethylamine in ethanol under reflux.

Neutralize with hydrochloric acid to precipitate the hydrochloride salt.

Purify via recrystallization (e.g., methanol/water) and confirm purity via HPLC or NMR.
Key considerations:

  • Control pH during salt formation to avoid side reactions (e.g., use 5% sodium acetate for pH 5–6, as in ).
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).
    References:

Basic: How should researchers characterize this compound’s structural and thermal properties?

Methodological Answer:

  • Structural Analysis:
    • NMR : Use 1^1H and 13^13C NMR to confirm the tetrazole ring and amine proton environments. Compare chemical shifts with analogous compounds (e.g., [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride, δ ~2.8–3.2 ppm for CH2_2NH2_2) .
    • X-ray Crystallography : Resolve crystal structure to verify bond angles and hydrogen-bonding patterns (as in triazole derivatives, ).
  • Thermal Stability :
    • Perform TGA/DSC under nitrogen to determine decomposition temperature (ΔsubH° data from NIST, , suggests sublimation enthalpy ~80–100 kJ/mol).
      References:

Advanced: What experimental protocols assess the compound’s stability under varying pH and temperature?

Methodological Answer:

pH Stability :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
  • Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions may protonate the tetrazole ring, altering solubility.

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